An In-depth Technical Guide to 1,10-Decanedicarboxylic Acid Diammonium Salt
An In-depth Technical Guide to 1,10-Decanedicarboxylic Acid Diammonium Salt
This guide provides a comprehensive technical overview of 1,10-decanedicarboxylic acid diammonium salt, also known as dodecanedioic acid diammonium salt. Designed for researchers, chemists, and professionals in drug development, this document synthesizes core chemical properties, practical synthesis protocols, and potential applications, grounding all information in established scientific literature.
Section 1: Compound Identification and Core Properties
1,10-Decanedicarboxylic acid diammonium salt is the ammonium salt of dodecanedioic acid (DDDA), a C12 linear dicarboxylic acid. The neutralization of the two carboxylic acid groups with ammonia results in an ionic compound with enhanced aqueous solubility compared to its parent acid. This property is pivotal for its applications in aqueous-based formulations and syntheses.
Chemical Structure and Identification
The compound consists of a central dodecanedioate anion and two ammonium cations.
Caption: Ionic structure of 1,10-decanedicarboxylic acid diammonium salt.
Physicochemical Data Summary
The fundamental properties of this compound are summarized below. Data is compiled from commercial supplier specifications and safety data sheets.
| Property | Value | Source(s) |
| CAS Number | 72447-43-9 | [1][2][3] |
| Synonyms | Dodecanedioic acid diammonium salt, Ammonium dodecanedioate dibasic | [4][5] |
| Molecular Formula | C₁₂H₂₈N₂O₄ | [4][5] |
| Linear Formula | NH₄OOC(CH₂)₁₀COONH₄ | [4][5] |
| Molecular Weight | 264.36 g/mol | [4][5] |
| Physical Form | Solid, powder | [6] |
| Melting Point | 170 °C (decomposes) | [2][3][4] |
| Solubility | No specific data available; expected to be water-soluble. |
Section 2: Synthesis and Purification Protocol
The synthesis of 1,10-decanedicarboxylic acid diammonium salt is a straightforward acid-base neutralization reaction. The protocol described below is designed for laboratory-scale preparation and emphasizes high purity and yield.
Synthesis Workflow
The overall process involves the reaction of the parent dicarboxylic acid with ammonium hydroxide, followed by isolation and purification of the resulting salt.
Caption: Experimental workflow for the synthesis and purification of the title compound.
Step-by-Step Experimental Protocol
Materials:
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Ammonium hydroxide solution (28-30% NH₃ basis)
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Deionized water
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Ethanol, reagent grade
Procedure:
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Dissolution of Acid: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend 23.03 g (0.10 mol) of dodecanedioic acid in 100 mL of deionized water.[9]
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Neutralization: While stirring vigorously at room temperature, slowly add ammonium hydroxide solution dropwise. The acid will begin to dissolve as it is neutralized. Monitor the pH of the solution. Continue adding ammonium hydroxide until the pH stabilizes between 7.5 and 8.0. A slight excess ensures the complete conversion of both carboxylic acid groups. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.
-
Removal of Solvent: Transfer the clear solution to a rotary evaporator. Remove the water under reduced pressure at a bath temperature of 50-60°C until a white solid precipitate forms.
-
Purification by Recrystallization:
-
Transfer the crude solid to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of a hot 90:10 ethanol/water mixture to just dissolve the solid. Using a mixed solvent system leverages the high solubility in water and lower solubility in ethanol to achieve effective purification.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
-
Final Isolation and Drying:
-
Collect the white crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals twice with a small amount of cold ethanol to remove any residual soluble impurities.
-
Dry the purified product in a vacuum oven at 50°C overnight to a constant weight.
-
Section 3: Analytical Characterization
To validate the synthesis and confirm the identity and purity of the final product, a combination of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (in D₂O): The ammonium protons will exchange with deuterium and may not be visible. The spectrum should show characteristic signals for the methylene groups of the C10 alkyl chain.
-
¹³C NMR (in D₂O): The spectrum will confirm the carbon backbone, with a distinct signal for the carboxylate carbon (COO⁻) appearing downfield.
-
-
Elemental Analysis: The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should align with the theoretical values for C₁₂H₂₈N₂O₄ (C: 54.52%, H: 10.67%, N: 10.60%).
Section 4: Thermal Stability and Decomposition
As indicated by its melting point, the salt decomposes at 170 °C.[2][3][4] This is a typical characteristic of ammonium carboxylate salts. Upon heating, they tend to lose water to form the corresponding amide. In this case, the diammonium salt would be expected to first form dodecanediamide. Further heating can lead to subsequent dehydration to form the dinitrile.
Caption: Plausible thermal decomposition pathway of the diammonium salt.
This decomposition behavior is critical for applications where the material may be subjected to high temperatures, such as in polymer synthesis.
Section 5: Applications in Research and Drug Development
While direct applications of 1,10-decanedicarboxylic acid diammonium salt are not extensively documented, its properties and those of its parent acid suggest significant potential in several areas.
-
Polymer Chemistry: Dodecanedioic acid is a key monomer for producing specialty polyamides like Nylon 6,12.[8][11] The diammonium salt, with its enhanced aqueous solubility, could be advantageous in aqueous-phase polymerization or in formulations where precise pH control is necessary.
-
Drug Formulation: As a non-toxic dicarboxylic acid, DDDA has been investigated for medical applications, including as an energy source for diabetic patients.[12] The diammonium salt could serve as a biocompatible buffering agent or as a counter-ion to improve the solubility and stability of basic active pharmaceutical ingredients (APIs).
-
Corrosion Inhibition: The parent acid is used in corrosion inhibitors.[12] The salt form could be used to formulate aqueous-based, pH-controlled anti-corrosion coatings or fluids.
-
Surfactant Synthesis: Dicarboxylic acids are precursors for various surfactants.[13] The salt can act as a readily available, water-soluble starting material for these syntheses.
Section 6: Safety and Handling
1,10-Decanedicarboxylic acid diammonium salt is classified as an irritant. Users should adhere to standard laboratory safety practices.
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][14]
-
Precautionary Measures:
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][7]
Section 7: References
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. DECANE-1,10-DICARBOXYLIC ACID DIAMMONIUM SALT | 72447-43-9 [chemicalbook.com]
- 3. DECANE-1,10-DICARBOXYLIC ACID DIAMMONIUM SALT Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 十二烷二酸 二铵盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. ドデカン二酸 二アンモニウム塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1,10-Decanedicarboxylic acid xammonium salt | 59864-79-8 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. chembk.com [chembk.com]
- 9. Dodecanedioic acid [webbook.nist.gov]
- 10. Dodecanedioic acid [webbook.nist.gov]
- 11. Production of dodecanedioic acid via biotransformation of low cost plant-oil derivatives using Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dodecanedioic acid - Wikipedia [en.wikipedia.org]
- 13. Dodecanedioic Acid (DDDA) | MCC - Menssing Chemiehandel & Consultants GmbH [mcc-hamburg.de]
- 14. 1,10-Decanedicarboxylic acid, 99% | Fisher Scientific [fishersci.ca]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. fishersci.fr [fishersci.fr]
